Agomelatine-d6

Bioanalysis LC-MS/MS Method Validation Stable Isotope Internal Standard

Agomelatine-d6 (CAS 1079389-42-6) is a hexa-deuterated isotopologue engineered exclusively as a stable isotope-labeled internal standard for LC-MS/MS quantification of agomelatine in biological matrices. Its +6 Da mass shift ensures chromatographic co-elution with the unlabeled analyte while eliminating spectral cross-talk—a critical advantage over d3 or d4 analogs that can compromise quantitation accuracy. Supplied with full Certificate of Analysis and compliant with ANDA regulatory guidelines, it is the definitive IS for PK/BE studies, therapeutic drug monitoring, and analytical method validation. Secure your assay precision—order today.

Molecular Formula C15H17NO2
Molecular Weight 249.34 g/mol
Cat. No. B048854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgomelatine-d6
SynonymsN-[2-(7-Methoxy-1-naphthalenyl)ethyl]acetamide-d6;  N-[2-(7-Methoxy-1-naphthyl)_x000B_ethyl]acetamide-d6;  S 20098-d6;  Valdoxan-d6
Molecular FormulaC15H17NO2
Molecular Weight249.34 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3
InChIKeyYJYPHIXNFHFHND-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agomelatine-d6: High-Purity Deuterated Internal Standard for LC-MS/MS Quantification


Agomelatine-d6 (CAS 1079389-42-6) is a hexa-deuterated isotopologue of the atypical antidepressant agomelatine, a melatonin MT1/MT2 receptor agonist and 5-HT2C receptor antagonist . It is specifically designed and manufactured for use as an internal standard (IS) in quantitative bioanalytical assays, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound's mass shift of +6 Da relative to the unlabeled analyte allows for chromatographic co-elution and near-identical ionization efficiency, a principle known as isotope dilution mass spectrometry [1].

Why Agomelatine-d6 is Not Interchangeable with Other Isotopologues or Structural Analogs


In the context of analytical method validation and quantitative bioanalysis, the choice of internal standard is not arbitrary. Directly substituting Agomelatine-d6 with Agomelatine-d3, Agomelatine-d4, or a non-deuterated structural analog can introduce significant quantitation errors. This is due to differences in isotopic purity, the potential for mass spectral overlap (cross-talk), and divergent extraction recovery and ionization efficiencies in complex biological matrices [1]. Agomelatine-d6, with its specific hexa-deuteration pattern, provides a unique mass shift that minimizes these risks, but its performance is directly tied to its verified chemical and isotopic purity, which varies by supplier and synthetic route .

Agomelatine-d6: Quantitative Differentiation Evidence for Analytical Method Selection


Isotopic Purity: Agomelatine-d6 vs. Agomelatine-d3 in Minimizing Cross-Talk Interference

Agomelatine-d6 synthesized via deuterated methylation and acetylation exhibits an isotopic enrichment exceeding 98%, with chemical purity of 99.97%, providing superior performance over lower-labeled isotopologues like Agomelatine-d3 [1]. A 3-Da mass shift, as with Agomelatine-d3, carries a higher risk of M+2 isotopic contribution from the unlabeled analyte interfering with the IS channel, leading to overestimation of IS response and negative bias in calculated analyte concentrations . The 6-Da shift of Agomelatine-d6 places its signal in a region of the mass spectrum with significantly lower natural isotopic abundance interference from agomelatine [1].

Bioanalysis LC-MS/MS Method Validation Stable Isotope Internal Standard

Chemical Purity and Characterization: Agomelatine-d6 vs. Non-Deuterated Reference Standards

Agomelatine-d6 supplied as a fully characterized reference standard, compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA), offers traceability and characterization that surpasses generic, non-deuterated agomelatine reference materials [1]. While unlabeled agomelatine reference standards typically meet pharmacopeial purity requirements (e.g., USP, EP), they lack the specific isotopic labeling required for isotope dilution MS . The documented purity of Agomelatine-d6 (e.g., 99.97% in one synthetic route) [2] is critical for its dual role as both a qualitative standard and a quantitative internal standard.

Reference Standard Qualification Analytical Method Validation Quality Control

Analytical Performance: Agomelatine-d6 in Validated LC-MS/MS Assays

In a validated LC-MS/MS method for human plasma, Agomelatine-d6 served as the internal standard to achieve a quantitation method with high selectivity and minimal matrix effects [1]. The method, which utilized simple liquid-liquid extraction and MS detection in multiple reaction monitoring (MRM) mode, demonstrated that the deuterated IS effectively compensated for sample processing variability and ionization fluctuations [2]. This contrasts with methods using non-deuterated IS like fluoxetine [3], which may not co-elute identically with the analyte and are more susceptible to differential matrix effects.

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Optimal Application Scenarios for Agomelatine-d6 Based on Quantitative Differentiation


Bioanalytical Method Development for Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Agomelatine-d6 is the preferred internal standard for developing and validating LC-MS/MS methods for quantifying agomelatine in human plasma for PK and BE studies. Its high isotopic purity and +6 Da mass shift minimize cross-talk, ensuring the accuracy and precision required for regulatory submission [1]. Its performance has been validated in published studies .

Quality Control and Method Validation in ANDA Submissions

Agomelatine-d6 is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA applications. It is suitable for analytical method validation (AMV) and quality control (QC) testing during the synthesis and formulation of generic agomelatine products, ensuring traceability and meeting pharmacopeial standards [1].

Therapeutic Drug Monitoring (TDM) in Clinical Research

For clinical research studies requiring precise measurement of agomelatine concentrations in patient plasma or serum, Agomelatine-d6 provides the necessary analytical robustness. Its use as an IS in validated LC-MS/MS methods [1] compensates for matrix variability across individual patient samples, which is essential for reliable TDM and correlation with clinical outcomes.

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